Cefquinome
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Overview
Description
Cefquinome is a semisynthetic, broad-spectrum, fourth-generation aminothiazolyl cephalosporin with antibacterial activity. This compound binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
Scientific Research Applications
Synthesis and Characterization of Cephalosporin Derivatives
Cephalosporin Derivatives Synthesis and NMR Characterization A study by Blau et al. (2008) detailed the synthesis of new cephalosporin derivatives, focusing on NMR characterization. These compounds serve as carriers for a range of drugs, highlighting their importance in pharmaceutical applications. The research emphasized the synthesis of derivatives with potential for antimalarial primaquine prodrugs, demonstrating the flexibility of cephalosporin scaffolds in drug development (Blau et al., 2008).
Synthesis of Benzhydryl Cephalosporin Derivatives Research conducted by Deng Fu-li (2007) involved the synthesis of benzhydryl cephalosporin derivatives, with a focus on achieving high yields. This process illustrates the potential for modifying cephalosporin structures to create new compounds with varied therapeutic potentials (Deng Fu-li, 2007).
Labeling and Antibacterial Spectrum of E1077 Kai and Chiku (1994) reported on the synthesis of E1077, a cephalosporin with a balanced antibacterial spectrum and potent activity. The compound was labeled with carbon-14 for further studies, indicating its significance in antibacterial research (Kai & Chiku, 1994).
HPLC Method for Cefuroxime Determination Szlagowska et al. (2010) developed a validated HPLC method for determining cefuroxime in human plasma. This method is crucial for pharmacokinetic studies and demonstrates the relevance of analytical techniques in monitoring cephalosporin levels in clinical settings (Szlagowska et al., 2010).
Polymorphism and Stability of Cephalosporin Forms
Pseudopolymorphism in Cephalosporin Crystals Ashizawa et al. (1989) studied the pseudopolymorphism and phase stability in solid forms of a specific cephalosporin compound, E1040. Their research provided insights into the impact of water content on the crystal forms of cephalosporins, which is vital for understanding their stability and formulation (Ashizawa et al., 1989).
Synthesis and Antibacterial Activity of Diastereomeric Cephalosporins Applegate et al. (1978) explored the synthesis and in vitro antibacterial activity of diastereomeric 7-ureidoacetyl cephalosporins. This research highlights the exploration of structural modifications in cephalosporins to enhance their antibacterial efficacy (Applegate et al., 1978).
Advanced Applications and Impurity Analysis
Antibacterial Activity of 1-Oxa Cephalosporin A study by Neu et al. (1979) compared the antibacterial activity of a new 1-oxa cephalosporin with other β-lactam compounds. This research signifies the ongoing efforts to develop cephalosporins with improved antibacterial profiles (Neu et al., 1979).
Impurities in Cefdinir and Their Characterization Rao et al. (2007) focused on the isolation and structural characterization of impurities in Cefdinir, a cephalosporin antibiotic. Understanding impurities is critical for ensuring the purity and safety of pharmaceutical products (Rao et al., 2007).
Properties
Molecular Formula |
C23H24N6O5S2 |
---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(5,6,7,8-tetrahydroquinolin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C23H24N6O5S2/c1-34-27-16(14-11-36-23(24)25-14)19(30)26-17-20(31)29-18(22(32)33)13(10-35-21(17)29)9-28-8-4-6-12-5-2-3-7-15(12)28/h4,6,8,11,17,21H,2-3,5,7,9-10H2,1H3,(H3-,24,25,26,30,32,33)/b27-16+/t17-,21-/m1/s1 |
InChI Key |
YWKJNRNSJKEFMK-KJXIDEHUSA-N |
Isomeric SMILES |
CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCCC5)C(=O)[O-] |
SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCCC5)C(=O)[O-] |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCCC5)C(=O)[O-] |
Pictograms |
Irritant; Health Hazard |
Synonyms |
cefquinome Hoe 111 Hoe-111 HR 111V HR-111V |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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